9-(4-(bromomethyl)phenyl)-9H-carbazole
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Overview
Description
9-(4-(Bromomethyl)phenyl)-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound features a bromomethyl group attached to a phenyl ring, which is further connected to the carbazole core. The presence of the bromomethyl group makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(bromomethyl)phenyl)-9H-carbazole typically involves the bromination of a suitable precursor. One common method is the bromination of 9-phenyl-9H-carbazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The bromomethyl group is introduced through a substitution reaction, where the phenyl ring is functionalized with a bromomethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
9-(4-(bromomethyl)phenyl)-9H-carbazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
9-(4-(Bromomethyl)phenyl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Serves as an intermediate in the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Chemical Biology: Employed in the design of molecular probes and bioactive compounds for studying biological processes.
Mechanism of Action
The mechanism of action of 9-(4-(bromomethyl)phenyl)-9H-carbazole depends on its application. In organic electronics, it functions as a charge transport material, facilitating the movement of electrons or holes in devices. In pharmaceuticals, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
9-Phenyl-9H-carbazole: Lacks the bromomethyl group, making it less reactive in substitution reactions.
9-(4-Methylphenyl)-9H-carbazole: Contains a methyl group instead of a bromomethyl group, affecting its reactivity and applications.
9-(4-Chloromethylphenyl)-9H-carbazole: Similar structure but with a chloromethyl group, which has different reactivity compared to the bromomethyl group.
Uniqueness
The presence of the bromomethyl group in 9-(4-(bromomethyl)phenyl)-9H-carbazole makes it a unique and versatile intermediate for various chemical transformations
Properties
Molecular Formula |
C19H14BrN |
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Molecular Weight |
336.2 g/mol |
IUPAC Name |
9-[4-(bromomethyl)phenyl]carbazole |
InChI |
InChI=1S/C19H14BrN/c20-13-14-9-11-15(12-10-14)21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-12H,13H2 |
InChI Key |
ODSVGYAIPXTCQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)CBr |
Origin of Product |
United States |
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